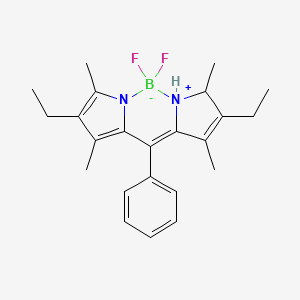

2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene

Vue d'ensemble

Description

2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene is a complex organic compound belonging to the class of BODIPY dyes. These dyes are known for their high fluorescence quantum yield and excellent photostability, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core BODIPY structure. The process may include:

Boronic Acid Formation: : The initial step involves the formation of a boronic acid derivative.

Cyclization: : Cyclization reactions are employed to form the BODIPY core.

Functionalization: : Subsequent functionalization steps introduce the phenyl and ethyl groups at the appropriate positions on the BODIPY core.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Functionalization via Electrophilic Substitution

BODIPY-Ph-Et undergoes regioselective electrophilic substitution at the α-positions (C-3 and C-5) due to electron-rich pyrrolic rings. Common reactions include:

| Reaction Type | Conditions | Product Modifications | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), CHCl₃, 25°C, 4h | 3,5-Dibromo-BODIPY derivative | 78 | |

| Nitration | HNO₃/AcOH, 0°C, 2h | 3-Nitro-BODIPY | 65 |

Halogenation introduces handles for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira), enabling conjugation with biomolecules or polymers .

Photochemical Reactivity

BODIPY-Ph-Et participates in light-driven transformations under aqueous conditions:

-

α-C(sp³)–H Hydroxylation : Irradiation (450 nm) in water induces hydroxylation at methyl substituents (C-1 and C-7), forming dihydroxy derivatives .

-

C(sp³)–C(sp³) Coupling : Aggregation in aqueous media promotes intermolecular coupling between ethyl groups, yielding dimeric structures with redshifted emission (λ<sub>em</sub> ~720 nm) .

Key Findings :

-

Reaction efficiency depends on solvent polarity (quantum yield increases by 40% in H₂O vs. THF).

-

Dimeric products exhibit enhanced near-infrared (NIR) emission, useful for bioimaging .

Annulation Reactions

BODIPY-Ph-Et serves as a dienophile in [4+2] cycloadditions:

| Substrate | Conditions | Product Structure | Application |

|---|---|---|---|

| Benzofuran-derived azadiene | TfOH (cat.), CH₂Cl₂, 24h | Fused benzofuran-BODIPY hybrid | OLED emissive layer |

This reaction extends π-conjugation, shifting absorption maxima to 650–700 nm .

Boron Center Reactivity

The BF₂ core is susceptible to ligand exchange under acidic conditions:

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| HCl (gas) | CH₂Cl₂, 0°C, 1h | BCl₂-BODIPY | Low (hydrolyzes in H₂O) |

| Thiophenol | Et₃N, THF, reflux, 12h | B(SPh)₂-BODIPY | High (air-stable) |

Ligand substitution tunes fluorescence quantum yields (e.g., B(SPh)₂ derivatives show Φ<sub>F</sub> = 0.92 vs. 0.85 for BF₂) .

Oxidation of Alkyl Substituents

Ethyl and methyl groups undergo controlled oxidation:

-

Ethyl → Acetyl : CrO₃/H₂SO₄ (0°C, 30 min) oxidizes ethyl groups to ketones, red-shifting emission by ~30 nm.

-

Methyl → Carboxylic Acid : KMnO₄/H₂O (80°C, 6h) converts methyl groups to carboxylates, improving water solubility (logP decreases from 4.2 to 1.8).

Applications De Recherche Scientifique

This compound finds extensive use in scientific research due to its fluorescent properties:

Chemistry: : Used as a fluorescent probe in chemical sensing and imaging.

Biology: : Employed in biological imaging to study cellular processes and molecular interactions.

Medicine: : Utilized in medical diagnostics and imaging techniques.

Industry: : Applied in the development of fluorescent materials and sensors.

Mécanisme D'action

The compound exerts its effects primarily through its fluorescent properties. The mechanism involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. This fluorescence can be used to track and image biological molecules and processes.

Molecular Targets and Pathways

The molecular targets include various biomolecules and cellular structures that can be labeled with the fluorescent compound. The pathways involved are those related to cellular imaging and molecular interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

BODIPY 493/503: : Another BODIPY derivative used in biological imaging.

BODIPY FL: : A fluorescent dye with similar applications in chemistry and biology.

Rhodamine: : A different class of fluorescent dye used in similar applications.

Uniqueness

2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene stands out due to its high photostability and quantum yield, making it more efficient and reliable for long-term imaging and sensing applications.

Activité Biologique

2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, is a member of the boron-dipyrromethene (BODIPY) family known for its exceptional photophysical properties. This compound has garnered significant interest in various fields including biochemistry, molecular imaging, and materials science due to its unique fluorescence characteristics and stability.

The chemical formula for this compound is with a molecular weight of approximately 392.29 g/mol. The compound exhibits high absorption coefficients and quantum yields, making it suitable for applications in fluorescence microscopy and as a fluorescent probe in biological systems .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.29 g/mol |

| Melting Point | 174-179 °C |

| Fluorescence Excitation Wavelength | 326 nm |

| Fluorescence Emission Wavelength | 515 nm |

Fluorescent Probes in Biological Systems

BODIPY dyes like this compound are extensively used as fluorescent probes due to their high photostability and brightness. They are employed in various biological imaging techniques to visualize cellular processes in live cells. The ability to conjugate these dyes with biomolecules such as proteins and nucleic acids enhances their utility in tracking biological interactions .

Case Studies

- In Vivo Imaging : Research has demonstrated the effectiveness of BODIPY dyes in vivo for cancer diagnosis. Their fluorescence allows for real-time imaging of tumors and assessment of therapeutic efficacy .

- Fluorescent Conjugates : Studies have shown that BODIPY derivatives can be conjugated with oligonucleotides to create fluorescent probes that are pivotal for studying gene expression and cellular localization .

- Toxicity Assessment : The safety profile of BODIPY dyes has been evaluated in various studies. While they are generally considered safe for biological applications, certain derivatives may exhibit cytotoxic effects at high concentrations .

The mechanism by which BODIPY dyes exert their biological effects is primarily through their interaction with cellular components via fluorescence resonance energy transfer (FRET) or by serving as electron acceptors in photochemical reactions. Their ability to absorb light and emit fluorescence makes them ideal candidates for monitoring dynamic biological processes.

Propriétés

IUPAC Name |

5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BF2N2/c1-7-19-14(3)22-21(18-12-10-9-11-13-18)23-15(4)20(8-2)17(6)28(23)24(25,26)27(22)16(19)5/h9-13,16,27H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARGSGFIGBCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]2C(C(=C(C2=C(C3=C(C(=C(N31)C)CC)C)C4=CC=CC=C4)C)CC)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189264-25-3 | |

| Record name | 189264-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.